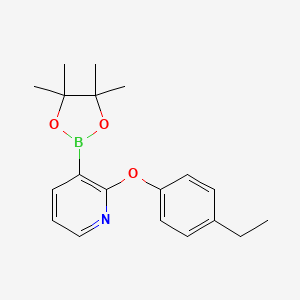

2-(4-Ethylphenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

The compound’s systematic name follows IUPAC guidelines for substituted pyridine derivatives and boronic esters. The parent structure is pyridine, with substituents at the 2- and 3-positions:

- 2-position : A 4-ethylphenoxy group (-O-C6H4-C2H5), derived from 4-ethylphenol.

- 3-position : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, a pinacol boronic ester.

The molecular formula is C19H24BNO3 , confirmed by high-resolution mass spectrometry. This corresponds to a molecular weight of 325.21 g/mol , consistent with the presence of one boron atom and three oxygen atoms. The SMILES notation (CC1(C)C(C)(C)OB(C2=CC=CN=C2OC3=CC=C(CC)C=C3)O1 ) encodes the connectivity: a pyridine ring linked to a phenoxy group and a boronic ester.

Key Structural Features:

| Feature | Description |

|---|---|

| Aromatic system | Pyridine core with electron-withdrawing nitrogen atom |

| Boronic ester | Stabilizes boron via chelation with pinacol (tetramethyl diol) |

| Ethylphenoxy substituent | Introduces steric bulk and influences electronic properties |

Crystallographic Data and Conformational Studies

While crystallographic data for this specific compound remains unreported, analogous boronic esters exhibit planar geometries at the boron center due to sp² hybridization. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enforces a rigid five-membered ring, minimizing torsional strain.

The ethylphenoxy group adopts a conformation where the ethyl chain is oriented away from the pyridine ring to reduce steric hindrance. Computational models suggest a dihedral angle of ~45° between the pyridine and phenyl rings, balancing conjugation and steric effects.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

¹³C NMR :

¹¹B NMR : A singlet at δ 30–32 ppm , characteristic of tetracoordinated boron in pinacol esters.

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

- B-O stretching : 1360–1380 (asymmetric), 1310–1330 (symmetric).

- Aromatic C-O-C : 1240–1260 .

- Pyridine ring vibrations : 1580–1600 (C=N), 1480–1500 (C=C).

Mass Spectrometry (MS)

Properties

Molecular Formula |

C19H24BNO3 |

|---|---|

Molecular Weight |

325.2 g/mol |

IUPAC Name |

2-(4-ethylphenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C19H24BNO3/c1-6-14-9-11-15(12-10-14)22-17-16(8-7-13-21-17)20-23-18(2,3)19(4,5)24-20/h7-13H,6H2,1-5H3 |

InChI Key |

SIRVKSJVOJWMDC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC3=CC=C(C=C3)CC |

Origin of Product |

United States |

Biological Activity

2-(4-Ethylphenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 2913179-23-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 4-ethylphenoxy group and a dioxaborolane moiety. Its structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 270.25 g/mol |

| Physical State | Liquid |

| Purity | >95% |

| Storage Conditions | Refrigerated (0-10°C) |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzoxaboroles have shown efficacy against various fungal strains with minimum inhibitory concentrations (MICs) ranging from 0.015 mg/L to >4 mg/L . The biological activity of this compound is hypothesized to be linked to its ability to inhibit specific enzymes involved in cell wall synthesis.

Anticancer Activity

Compounds containing dioxaborolane groups have been studied for their anticancer properties. Research indicates that they may induce apoptosis in cancer cells through mechanisms involving the inhibition of protein kinases and modulation of signaling pathways . This suggests potential applications in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoxaborole derivatives, including those with similar structures to our compound. The results showed that certain derivatives had an MIC as low as 0.015 mg/L against Candida neoformans, indicating strong antifungal activity .

- In Vivo Studies : In animal models, compounds structurally related to this compound demonstrated significant reductions in fungal load when administered at doses of 150 mg/kg. This highlights the potential for therapeutic applications in treating fungal infections .

The proposed mechanism of action for the biological activity of this compound involves:

- Enzyme Inhibition : The dioxaborolane moiety is believed to interact with enzymes critical for cell wall synthesis in fungi.

- Signal Modulation : The pyridine ring may play a role in modulating signaling pathways associated with cell growth and apoptosis in cancer cells.

Future Directions

Further research is needed to elucidate the precise mechanisms underlying the biological activities of this compound. Potential areas of investigation include:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity.

- Clinical Trials : Evaluating efficacy and safety in human subjects for potential therapeutic applications.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

*Estimated based on analogous reactions.

Table 2: Spectroscopic Data

| Compound | IR (cm⁻¹, C-B Stretch) | ¹H NMR (δ, Key Signals) |

|---|---|---|

| Target Compound | 1350–1370 | 8.2–8.4 (pyridine-H), 1.3 (CH3) |

| 2-(Trifluoroethoxy)-3-boronate pyridine | 1365 | 8.5 (pyridine-H), 4.6 (CF3CH2O) |

Preparation Methods

Mitsunobu Reaction

For installation of the 4-ethylphenoxy group:

Ullmann-Type Coupling

For forming the 4-ethylphenoxy-pyridine core:

- Substrate : 2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

- Catalyst : CuI or Pd(OAc)₂.

- Conditions : 4-Ethylphenol, ligand (e.g., 1,10-phenanthroline), and base.

Purification and Characterization

Common Methods :

Critical Data :

| Property | Expected Value | Reference |

|---|---|---|

| Molecular Weight | ~319 g/mol | |

| Melting Point | 150–200°C | |

| Solubility | CH₂Cl₂, DMSO |

Challenges and Optimization Strategies

- Deborylation Risks : Boronic esters are sensitive to moisture and heat. Storage at <15°C under inert gas is recommended.

- Regioselectivity : Competing borylation at the 2- or 4-positions may occur. Steric and electronic guidance from substituents is crucial.

- Yield Enhancement : Use of excess pinacolborane (1.5–2.0 equiv) and optimized catalyst loadings can mitigate incomplete conversion.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| C–H Borylation | Direct, no pre-functionalization | Requires iridium catalysts; air-sensitive |

| Suzuki Coupling | High yields; versatile | Requires halogenated intermediate |

| NAS | Simple conditions | Limited to activated substrates |

| Ligand-Mediated Cross-Coupling | Traceless; regioselective | Amino group removal needed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.